tert-Butyl 3-bromo-2-fluorobenzylcarbamate
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Overview
Description
tert-Butyl 3-bromo-2-fluorobenzylcarbamate is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-bromo-2-fluorobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through filtration and washing with water and brine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-2-fluorobenzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents such as lithium aluminum hydride can be used for reduction reactions.
Acids: Aqueous phosphoric acid is effective for deprotection of the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield the corresponding amine derivatives, while deprotection reactions yield the free amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-bromo-2-fluorobenzylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound can be used in the development of new pharmaceuticals. Its unique structure may impart specific biological activities that are useful in drug design.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-bromo-3-fluorobenzylcarbamate: A closely related compound with similar reactivity and applications.
tert-Butyl bromide: Another tert-butyl derivative used in organic synthesis.
tert-Butyl bromoacetate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
tert-Butyl 3-bromo-2-fluorobenzylcarbamate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of substituents imparts specific reactivity and properties that are not observed in other similar compounds. The presence of the tert-butyl group also adds steric hindrance, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-2-fluorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLRBQXGDRFORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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